1,4-Cineole (1-isopropyl-4-methyl-7-oxabicyclo[2.2.1]heptane) is a naturally occurring, oxygenated bicyclic monoterpene ether. It is primarily procured as a specialized bio-based solvent, a high-value fragrance and flavor ingredient, and a critical synthetic intermediate for agrochemicals [1]. As a structural isomer of the far more abundant 1,8-cineole (eucalyptol), 1,4-cineole is characterized by an oxygen bridge connecting carbons 1 and 4, which fundamentally alters its steric profile, boiling point (172–174 °C), and receptor binding capabilities [1]. In industrial procurement, 1,4-cineole is valued for its distinct cooling, piney, and camphoraceous odor profile, its utility as a fast-evaporating solvent, and its unique role as the core structural scaffold for cinmethylin-class pre-emergence herbicides [2].
Buyers often default to 1,8-cineole due to its lower cost and higher commercial availability. However, generic substitution of 1,4-cineole with 1,8-cineole fails in applications requiring specific structural or volatility profiles. The distinct 1,4-oxygen bridge in 1,4-cineole is an absolute requirement for synthesizing cinmethylin-type herbicides that target plant asparagine synthetase; 1,8-cineole cannot serve as a precursor for these specific agrochemicals[1]. Furthermore, in formulation contexts, 1,4-cineole's lower boiling point translates to a faster evaporation rate, which is critical for specific ambient-temperature vaporization products [2]. In flavor and fragrance compounding, substituting with 1,8-cineole introduces an overpowering 'medicinal eucalyptus' note, destroying the nuanced 'hay and blackcurrant' cooling profile unique to the 1,4-isomer [3].
1,4-Cineole is the essential structural scaffold for the pre-emergence herbicide cinmethylin. In vitro assays demonstrate that 1,4-cineole acts as a potent inhibitor of plant Asparagine Synthetase (AS) with an I50 of approximately 0.5 µM[1]. In contrast, 1,8-cineole lacks the 1,4-epoxy-p-menthane structure required for this specific active site interaction and cannot be used to synthesize cinmethylin derivatives[1].
| Evidence Dimension | Plant Asparagine Synthetase (AS) Inhibition (I50) |
| Target Compound Data | 1,4-Cineole: I50 ≈ 0.5 µM |
| Comparator Or Baseline | 1,8-Cineole: Lacks target-specific AS inhibition pathway |
| Quantified Difference | 1,4-cineole provides the specific 1,4-oxygen bridge required for sub-micromolar AS inhibition. |
| Conditions | In vitro biochemical analysis of plant Asparagine Synthetase activity. |
Agrochemical manufacturers must procure the 1,4-isomer specifically to synthesize cinmethylin-class herbicides, as the 1,8-isomer is structurally incompatible with the required target binding site.
The structural difference between the isomers directly impacts their thermal properties. 1,4-Cineole exhibits a boiling point of 172–174 °C, whereas 1,8-cineole boils at a higher temperature of 176–177 °C [1]. This lower boiling point for 1,4-cineole results in a higher vaporization rate at ambient temperatures[1].
| Evidence Dimension | Boiling Point |
| Target Compound Data | 1,4-Cineole: 172–174 °C |
| Comparator Or Baseline | 1,8-Cineole: 176–177 °C |
| Quantified Difference | 1,4-cineole boils 3–4 °C lower than 1,8-cineole. |
| Conditions | Standard atmospheric pressure distillation and physical property measurement. |
Formulators of spatial repellents, ambient-temperature diffusers, and fast-drying bio-solvents should select 1,4-cineole to achieve faster, more efficient evaporation profiles.
In sensory and analytical chemistry studies of wine and beverages, 1,4-cineole is identified as a critical marker for regional typicality, contributing distinct 'hay, dried herbs, and blackcurrant' notes at trace concentrations [1]. Sensory panels can detect 1,4-cineole additions as low as 0.54 μg/L in wine matrices, differentiating it from the dominant, medicinal 'eucalyptus' profile of 1,8-cineole [1].
| Evidence Dimension | Sensory Contribution and Detection |
| Target Compound Data | 1,4-Cineole: Contributes 'hay/blackcurrant' notes, detectable at +0.54 μg/L addition. |
| Comparator Or Baseline | 1,8-Cineole: Contributes dominant 'eucalyptus/medicinal' notes. |
| Quantified Difference | 1,4-cineole provides a distinct cooling/herbal profile without the overpowering medicinal notes of the 1,8-isomer. |
| Conditions | Headspace–solid-phase microextraction–gas chromatography–mass spectrometry (HS–SPME–GC–MS) and sensory panel evaluation in red wine matrices. |
Flavor and fragrance buyers must specify 1,4-cineole to achieve premium cooling and herbal top notes that cannot be replicated by the cheaper 1,8-cineole.
Inhalation models assessing anxiolytic-like behaviors demonstrate that 1,4-cineole possesses superior efficacy compared to standard baselines. In murine light-dark box tests, inhalation of 4 × 10^-3 mg of 1,4-cineole increased the time spent in the light box (TSLB) by 182% relative to controls [1]. This performance was noted to be 23% greater than the efficacy of the positive control, diazepam, and was more pronounced than the effects observed for 1,8-cineole, likely due to its enhanced vaporization and distinct receptor interaction[1].
| Evidence Dimension | Increase in Time Spent in Light Box (TSLB) |
| Target Compound Data | 1,4-Cineole (4 × 10^-3 mg dose): +182% increase in TSLB vs control. |
| Comparator Or Baseline | Diazepam (positive control): 1,4-cineole was 23% more effective than diazepam. |
| Quantified Difference | 1,4-cineole significantly outperforms standard anxiolytics and the 1,8-isomer in inhalation-driven behavioral models. |
| Conditions | Murine Light-Dark Box (LDB) behavioral assay following inhalation administration. |
Developers of functional fragrances and aromatherapeutic products should prioritize 1,4-cineole for its highly potent, quantifiable anxiolytic effects via inhalation.
Where this compound is the right choice for synthesizing pre-emergence herbicides targeting plant asparagine synthetase, as its specific 1,4-epoxy structure is strictly required for sub-micromolar enzyme inhibition[1].
Where this compound is the right choice for imparting nuanced 'cooling piney, hay, and blackcurrant' top notes in fine fragrances and beverages, avoiding the harsh medicinal eucalyptus profile of 1,8-cineole [2].
Where this compound is the right choice for ambient-temperature vaporization products, leveraging its lower boiling point (172–174 °C) compared to other monoterpene ethers for improved release kinetics [3].
Where this compound is the right choice for formulating anxiolytic inhalation therapies, supported by its superior efficacy in increasing light-box time in behavioral models compared to standard 1,8-cineole[3].
Flammable